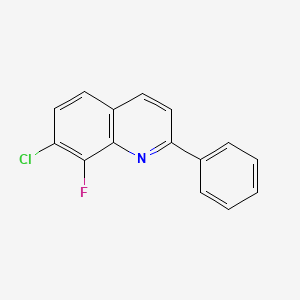
7-氯-8-氟-2-苯基喹啉
描述
7-Chloro-8-fluoro-2-phenylquinoline is a chemical compound with the molecular formula C15H9ClFN . It is used for research and development purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, including 7-Chloro-8-fluoro-2-phenylquinoline, often involves cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . A specific synthesis route for 7-chloro-8-fluoro-2-phenylquinoline involves starting from 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline .Molecular Structure Analysis
The molecular weight of 7-Chloro-8-fluoro-2-phenylquinoline is 257.69 g/mol . The structure includes a quinoline core, which is a bicyclic compound with one benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Quinoline derivatives, including 7-Chloro-8-fluoro-2-phenylquinoline, can undergo a variety of chemical reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds .科学研究应用
抗菌性能:Al-Hiari 等人 (2007) 的一项研究探索了 8-硝基氟喹诺酮衍生物的合成,其中涉及使用 7-氯-1-环丙基-6-氟-8-硝基-4-氧代-1,4-二氢喹啉-3-羧酸。这些衍生物对革兰氏阳性菌和革兰氏阴性菌均表现出有趣的抗菌活性,某些衍生物对金黄色葡萄球菌表现出显着的活性 (Al-Hiari 等人,2007)。
抗癌潜力:Liu 等人 (2002) 研究了 4-羟基喹啉衍生物(包括 7-氯-4-羟基喹啉)对自由基诱导的红细胞溶血的抗氧化和促氧化作用。这项研究表明这些化合物在抗肿瘤应用中的潜力 (Liu 等人,2002)。
化学合成和反应性:Bao-an (2012) 的一项合成研究重点关注 Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate 的合成,提供了对新合成方法和此类化合物反应性的见解 (Bao-an,2012)。
免疫抑制剂应用:Chujo 等人 (2001) 报道了一种涉及 7-氯-6-氟喹啉衍生物的新型免疫抑制剂的合成,突出了其在免疫抑制治疗中的潜力 (Chujo 等人,2001)。
荧光探针:Van den Berg 等人 (2006) 使用 7-氟-1-甲基喹啉碘化物合成了 7-二烷基氨基-和 7-烷基硫代苯基-1-烷基喹啉盐。这些化合物显示出高荧光量子产率,并被提议用作各种应用的荧光探针 (Van den Berg 等人,2006)。
抗疟疾活性:De 等人 (1998) 对氨基喹啉(包括 7-取代的 4-氨基喹啉)的研究揭示了它们对对氯喹敏感和耐药的恶性疟原虫的活性,表明它们在疟疾治疗中的潜力 (De 等人,1998)。
结核病和流感病毒的双重抑制剂:Marvadi 等人 (2019) 对作为双重抑制剂的 5-氯-2-噻吩基-1,2,3-三唑基甲基二氢喹啉的研究显示出对结核分枝杆菌和流感病毒有希望的结果 (Marvadi 等人,2019)。
作用机制
Target of Action
Fluorinated quinolines have been found to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities
Biochemical Pathways
Fluorinated quinolines can affect a variety of pathways due to their broad enzyme inhibition .
Result of Action
Similar compounds have shown significant anticancer activity .
安全和危害
未来方向
Quinoline derivatives, including 7-Chloro-8-fluoro-2-phenylquinoline, continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing novel methods of synthesis, studying the reactivity of these compounds, and exploring their potential practical applications .
属性
IUPAC Name |
7-chloro-8-fluoro-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN/c16-12-8-6-11-7-9-13(18-15(11)14(12)17)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCMXJVMCJTOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3F)Cl)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727497 | |
| Record name | 7-Chloro-8-fluoro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-fluoro-2-phenylquinoline | |
CAS RN |
867164-92-9 | |
| Record name | 7-Chloro-8-fluoro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

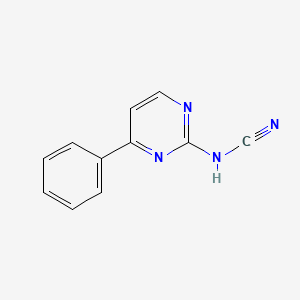
![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide](/img/structure/B1426613.png)
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1426614.png)
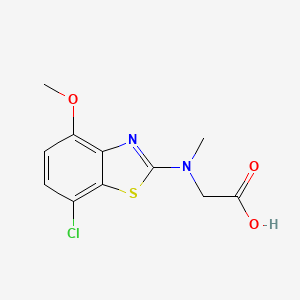
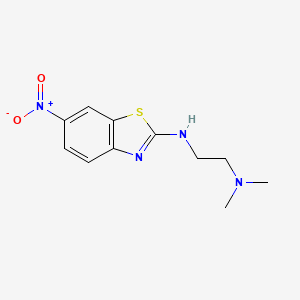

![4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426620.png)
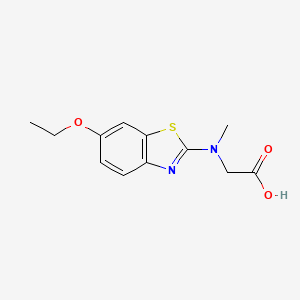
![methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1426624.png)
![N-methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1426625.png)
![4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1426629.png)
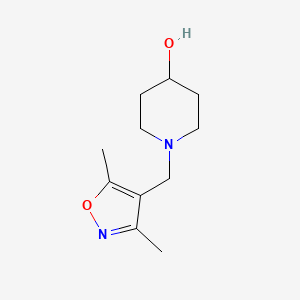

![1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1426635.png)